Pyrrolidine-2-carbonyl chloride
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Overview
Description
Pyrrolidine-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides. It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with phosgene (carbonyl chloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Another method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out by treating pyrrolidine-2-carboxylic acid with thionyl chloride, resulting in the formation of this compound and sulfur dioxide (SO₂) as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using phosgene or thionyl chloride. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrrolidine-2-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to pyrrolidine-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Hydrolysis: This reaction is usually performed in aqueous conditions, often with a mild acid or base to facilitate the process.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous conditions, typically in an ether solvent such as diethyl ether or THF.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Pyrrolidine-2-carboxylic acid: Formed from hydrolysis.
Pyrrolidine-2-methanol: Formed from reduction.
Scientific Research Applications
Pyrrolidine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of pyrrolidine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2-one: Another derivative of pyrrolidine with applications in medicinal chemistry.
Prolinol: A derivative used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
Pyrrolidine-2-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis, particularly in the modification of biomolecules and the synthesis of complex organic compounds.
Properties
IUPAC Name |
pyrrolidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVJMWZZVJSEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495307 |
Source
|
Record name | Prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64154-87-6 |
Source
|
Record name | Prolyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10495307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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